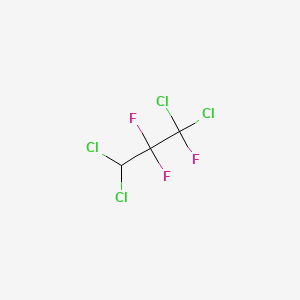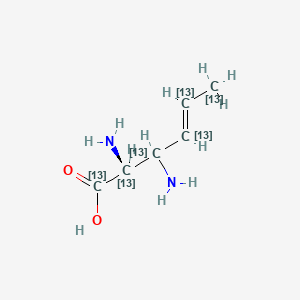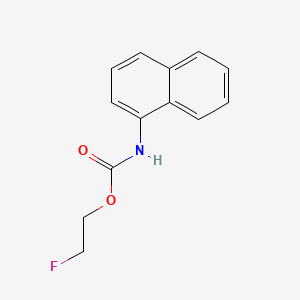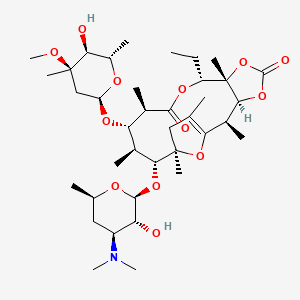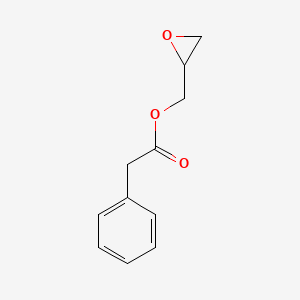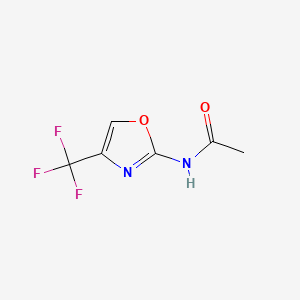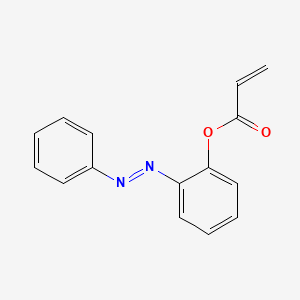
(2-Phenyldiazenylphenyl) prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenyldiazenylphenyl) prop-2-enoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a phenyl group attached to a diazenyl group, which is further connected to a prop-2-enoate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyldiazenylphenyl) prop-2-enoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable ester. The process begins with the formation of a diazonium salt from an aromatic amine using nitrous acid. This diazonium salt is then reacted with an ester, such as ethyl acrylate, under basic conditions to form the desired azo compound.
Reaction Conditions:
Diazotization: The aromatic amine is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl acrylate in the presence of a base such as sodium hydroxide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
(2-Phenyldiazenylphenyl) prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, products can include nitro compounds or quinones.
Reduction Products: The primary products are aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学研究应用
(2-Phenyldiazenylphenyl) prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
作用机制
The mechanism of action of (2-Phenyldiazenylphenyl) prop-2-enoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can interact with various biological pathways. The azo group can also participate in electron transfer reactions, influencing cellular redox states.
相似化合物的比较
Similar Compounds
(2-Phenyldiazenylphenyl) prop-2-enal: Similar structure but with an aldehyde group instead of an ester.
(2-Phenyldiazenylphenyl) prop-2-enone: Contains a ketone group instead of an ester.
(2-Phenyldiazenylphenyl) prop-2-enamine: Features an amine group instead of an ester.
Uniqueness
(2-Phenyldiazenylphenyl) prop-2-enoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications where ester functionality is desired, such as in dyeing processes and organic synthesis.
属性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
(2-phenyldiazenylphenyl) prop-2-enoate |
InChI |
InChI=1S/C15H12N2O2/c1-2-15(18)19-14-11-7-6-10-13(14)17-16-12-8-4-3-5-9-12/h2-11H,1H2 |
InChI 键 |
TXSUKTSBCRQJII-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OC1=CC=CC=C1N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


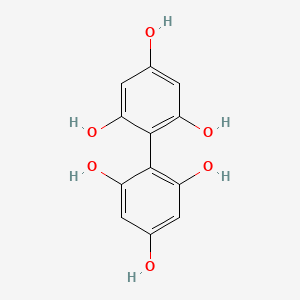
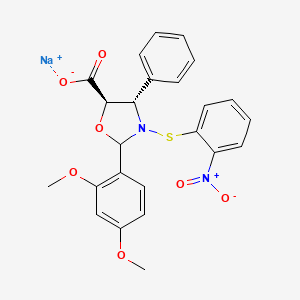

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)
